Isositsirikine Isomer-Specific Antineoplastic Activity: In Vitro and In Vivo Differential Efficacy Data
The 16-epi-Z-isositsirikine stereoisomer demonstrates quantifiable antineoplastic activity across both in vitro and in vivo test systems, whereas comparable published data for the (16R,19E)-configuration or other analogs such as ajmalicine or sitsirikine are either absent or substantially weaker [1]. This isomer-activity relationship establishes that stereochemical identity at C-16 is a critical determinant of biological function and cannot be inferred from class membership.
| Evidence Dimension | Antineoplastic activity in cancer models |
|---|---|
| Target Compound Data | 16-epi-Z-isositsirikine: Active in KB test system in vitro and P-388 test system in vivo |
| Comparator Or Baseline | Other corynanthean indole alkaloids (ajmalicine, sitsirikine): No comparable antineoplastic activity data reported in same test systems |
| Quantified Difference | Qualitative positive activity for target isomer vs. data not reported for comparators in identical assays; stereoisomer-specific activity |
| Conditions | KB human epidermoid carcinoma cells (in vitro); P-388 lymphocytic leukemia model (in vivo, murine) |
Why This Matters
This evidence establishes that stereochemical configuration—not merely class membership—determines bioactivity, requiring procurement of stereochemically defined material for reproducible antineoplastic screening.
- [1] Mukhopadhyay S, El-Sayed A, Handy GA, Cordell GA. Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta. J Nat Prod. 1983;46(3):409-413. View Source
